5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

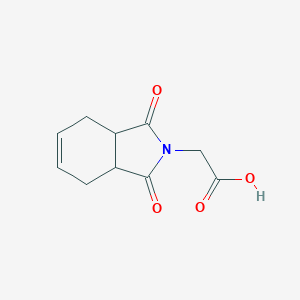

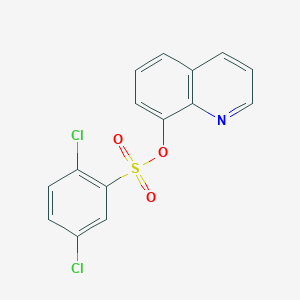

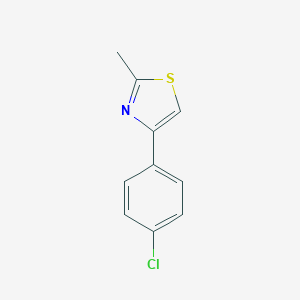

“5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile” is a chemical compound with the molecular formula C7H7N3O . It has a molecular weight of 149.15 g/mol.

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as “5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile”, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant .Molecular Structure Analysis

The molecular structure of “5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile” consists of a cyclopropyl group attached to the 2-position of the 1,3-oxazole ring, a carbonitrile group attached to the 4-position, and an amino group attached to the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile” include a molecular weight of 149.15 g/mol. Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile is involved in the synthesis of various heterocyclic compounds. Research indicates that its interaction with 2-aryl-4-cyano-1,3-oxazole-5-sulfonylchlorides leads to new heterocyclic systems such as oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine and oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine (Kornienko et al., 2014). These derivatives demonstrate potential for further applications in pharmaceutical and chemical research.

Anticancer Activity

A significant application of this compound is in anticancer research. A study synthesized novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and evaluated their anticancer activities. These compounds showed promising cytostatic and cytotoxic activities against various cancer cell lines, particularly leukemia, renal, and breast cancer subpanels (Kachaeva et al., 2018). This highlights its potential utility in developing new anticancer drugs.

Macrocyclic Structure Construction

This compound also plays a role in the construction of macrocyclic structures, such as cyclophanes with oxazole fragments. It is used in reactions involving bifunctional reagents to form compounds like 6,11-diaza-1,5(2,5)-dioxazole-3(1,2)-benzenecycloundecaphan-14,54-dicarbonitrile, demonstrating its utility in creating complex chemical structures (Merzhyievskyi et al., 2020).

Anti-Human Cytomegalovirus (HCMV) Properties

Research has also shown that derivatives of 1,3-oxazole-4-carbonitrile, including 5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile, have considerable anti-HCMV activity. This activity was notably higher than that of Ganciclovir, a clinically used anti-HCMV agent, suggesting its potential as a basis for developing new antiviral drugs (Kachaeva et al., 2019).

Propiedades

IUPAC Name |

5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-3-5-6(9)11-7(10-5)4-1-2-4/h4H,1-2,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHZIZXCFVBICT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(O2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327768 |

Source

|

| Record name | 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile | |

CAS RN |

196411-04-8 |

Source

|

| Record name | 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)

![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)

![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)

![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)

![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)